[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid
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Overview
Description
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid: is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine in the presence of an acid catalyst such as sulfuric acid, acetic acid, or trifluoroacetic acid . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrazole ring. The final product is obtained after hydrolysis and purification steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent. Research is ongoing to explore its efficacy and safety in various medical conditions .
Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties such as increased stability, solubility, and bioavailability. It is also used in the formulation of specialty chemicals and coatings .
Mechanism of Action
The mechanism of action of [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain . These interactions can lead to various biological effects, including anti-inflammatory, antiviral, or anticancer activities .
Comparison with Similar Compounds
- [1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acetic acid
- [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]propionic acid
- [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]butyric acid
Comparison: Compared to its analogs, [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid exhibits unique properties due to the presence of the trifluoromethyl group at the 3-position of the pyrazole ring. This structural feature enhances its chemical stability, lipophilicity, and ability to interact with biological targets. The compound’s unique properties make it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-12-4(3-6(13)14)2-5(11-12)7(8,9)10/h2H,3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGSLYWGXKBFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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